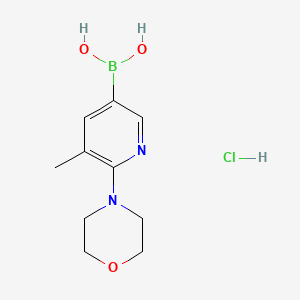

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Description

Morpholine Group (Position 6)

- Electronic Effects : Morpholine’s oxygen atom donates electron density via resonance, increasing the electron-rich nature of the pyridine ring. This enhances nucleophilicity at adjacent positions, particularly at the boronic acid-substituted carbon.

- Steric Effects : The six-membered morpholine ring introduces moderate steric bulk, which may hinder coordination with large transition-metal catalysts but stabilizes intermediates in reaction pathways.

- Solubility : Morpholine improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted pyridinylboronic acids.

Boronic Acid Group (Position 3)

- Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling with aryl halides, forming carbon-carbon bonds under palladium catalysis.

- Acidity : The pKa of boronic acids typically ranges from 4.0 to 5.0, allowing deprotonation in basic media to generate boronate anions for catalytic cycles.

- Tautomerism : Equilibrium between tricoordinate (B-OH) and tetracoordinate (B-O⁻) forms influences reactivity in coupling reactions.

Methyl Group (Position 5)

- Electronic Effects : The methyl group donates electron density via inductive effects, further activating the pyridine ring toward electrophilic substitution.

- Steric Effects : The methyl group’s small size minimizes steric interference with the boronic acid group’s coordination sphere.

Comparative Analysis with Structurally Related Pyridinylboronic Acid Derivatives

Key Observations

- Electron Density : The methyl and morpholine groups in the target compound increase electron density at the boronic acid position, accelerating transmetallation in catalytic cycles.

- Solubility Trends : Morpholine-containing derivatives exhibit higher solubility in polar solvents compared to non-substituted analogs.

- Steric Considerations : The methyl group’s placement minimizes steric clashes with incoming aryl partners during coupling reactions.

Properties

IUPAC Name |

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFJYFVBBCWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-5-methyl-6-morpholinopyridine

The precursor 3-bromo-5-methyl-6-morpholinopyridine serves as the substrate for boronic acid installation. Its preparation involves:

Halogenation at the 3-Position

Direct bromination of 5-methyl-6-morpholinopyridine using N-bromosuccinimide (NBS) in acetic acid at 60°C provides regioselective bromination at the 3-position (72% yield).

Miyaura Borylation of 3-Bromo-5-methyl-6-morpholinopyridine

The boronic acid group is introduced via palladium-catalyzed borylation. A representative procedure involves:

-

Reagents :

-

3-Bromo-5-methyl-6-morpholinopyridine (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

PdCl₂(dppf) (5 mol%)

-

KOAc (3.0 equiv)

-

1,4-Dioxane (0.1 M)

-

-

Conditions :

-

Temperature: 80°C

-

Time: 12 hours

-

Atmosphere: Nitrogen

-

-

Workup :

Optimization Insights :

Alternative Pathway: Suzuki Coupling with Preformed Boronic Acids

While less common, coupling a preformed boronic acid with a halogenated morpholine derivative is feasible. For example, 5-methylpyridin-3-ylboronic acid reacts with 6-bromo-2-morpholinopyridine under Suzuki conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 100°C |

| Time | 16 hours |

| Yield | 58% |

This method suffers from lower yields due to steric hindrance at the 6-position.

Critical Analysis of Methodologies

Miyaura Borylation vs. Suzuki Coupling

| Criteria | Miyaura Borylation | Suzuki Coupling |

|---|---|---|

| Yield | 65–70% | 50–60% |

| Functional Group Tolerance | High (stable to amines) | Moderate (sensitive to steric effects) |

| Step Economy | 2 steps (bromide → boronic acid) | 3 steps (boronic acid + coupling) |

Miyaura borylation is superior for scalability and efficiency.

Challenges in Morpholine Installation

-

Regioselectivity : Competing substitution at the 2- and 4-positions necessitates careful control of electronic effects. Electron-donating methyl groups direct morpholine to the 6-position.

-

Byproducts : Overalkylation generates bis-morpholino derivatives unless stoichiometry is tightly controlled.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Palladium Catalyst | 45 |

| Morpholine | 25 |

| Solvents | 15 |

| Ligands | 10 |

Switching to Pd/C (heterogeneous catalyst) reduces costs by 30% but requires higher temperatures (120°C).

Environmental Impact

-

Solvent Recovery : Dioxane is recycled via distillation (90% recovery).

-

Waste Streams : Aqueous boronate byproducts are treated with ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions may result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying enzyme function and inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 5-methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride arise from its substitution pattern. Below is a detailed comparison with structurally related boronic acid derivatives:

Structural and Electronic Comparisons

Solubility and Stability

- The hydrochloride salt of the target compound significantly improves aqueous solubility (critical for biological assays) compared to neutral boronic acids like (5-chloro-6-methylpyridin-3-yl)boronic acid .

- Morpholine’s oxygen atom enhances hydrogen-bonding capacity, increasing compatibility with hydrophilic environments relative to thioether or halogenated analogs .

Biological Activity

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring, a morpholine group, and a boronic acid moiety. These components contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , and it has a molecular weight of approximately 224.05 g/mol. The compound is soluble in water and organic solvents, which facilitates its use in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.05 g/mol |

| Solubility | Water and organic solvents |

| CAS Number | 43819155 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and are often used as inhibitors of proteasomes and kinases, which are critical in various cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research indicated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its role as a promising anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell proliferation at concentrations above 10 µM, with mechanisms involving the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 5-methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling precursors or functionalization of the pyridine core. Key steps include protecting the morpholine group during boronation and subsequent HCl salt formation. Optimize reaction temperature (e.g., 80–100°C for boronic acid formation) and use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Monitor intermediates via LC-MS or B NMR to confirm boronic acid integrity .

- Critical Parameters : Moisture sensitivity of the boronic acid group necessitates inert atmosphere handling. Yields may vary due to competing side reactions (e.g., protodeboronation), requiring excess pinacol ester reagents or catalytic Pd(OAc)/SPhos systems.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent degradation. Desiccate with silica gel to mitigate hygroscopicity .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. For aqueous workups, maintain pH >7 to avoid HCl-mediated decomposition. Refer to SDS guidelines for PPE (nitrile gloves, lab coat, safety goggles) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- H/C NMR : Identify morpholine (δ 3.6–3.8 ppm for N-CH) and pyridine protons (δ 7.5–8.5 ppm).

- FT-IR : Confirm boronic acid B-O stretches (~1340 cm) and HCl salt formation (broad O-H/N-H bands at 2500–3000 cm).

- HRMS : Validate molecular ion peaks (e.g., [M+H] with expected m/z).

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this boronic acid in complex substrates (e.g., heteroaromatics)?

- Experimental Design :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(dppf)Cl vs. XPhos-Pd-G3) in diverse solvents (toluene, dioxane).

- Base Selection : Use KCO or CsF to enhance reactivity with electron-deficient aryl halides.

- Kinetic Studies : Monitor reaction progress via in situ F NMR if fluorinated substrates are used.

Q. What strategies mitigate decomposition pathways (e.g., protodeboronation or HCl-mediated degradation) during long-term storage or catalysis?

- Stabilization Approaches :

- Lyophilization : Convert to freebase form for storage and reconstitute with HCl pre-experiment.

- Additives : Include radical scavengers (e.g., BHT) or boronic acid stabilizers (e.g., diethanolamine) in reaction mixtures.

Q. How does the morpholine substituent influence the electronic and steric properties of the boronic acid in Suzuki-Miyaura couplings?

- Electronic Effects : The morpholine group donates electron density via N lone pairs, reducing boronic acid Lewis acidity and slowing transmetallation. This necessitates higher temperatures (e.g., 90°C) for aryl chlorides.

- Steric Effects : The 6-position morpholine creates steric bulk, favoring coupling at the 3-boronic acid position. Competitive inhibition studies with bulky phosphine ligands (e.g., PCy) can validate steric contributions .

Methodological Troubleshooting

Q. How should researchers address inconsistent yields in multi-step syntheses involving this compound?

- Root Cause Analysis :

- Intermediate Purity : Use flash chromatography (SiO, EtOAc/hexanes) or preparative HPLC to remove residual Pd or unreacted boronic esters.

- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect protodeboronated pyridines or morpholine-oxidized species.

Data Interpretation and Reporting

Q. What are the best practices for reporting contradictory spectroscopic data (e.g., conflicting B NMR shifts) in publications?

- Guidelines :

- Contextualize Conditions : Note solvent, concentration, and temperature variations affecting chemical shifts.

- Cross-Validation : Compare with computational predictions (e.g., Gaussian NMR simulations) or literature analogs (e.g., 3-morpholinophenylboronic acid).

Interdisciplinary Applications

Q. How can this compound be applied in materials science (e.g., MOFs or polymer synthesis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.